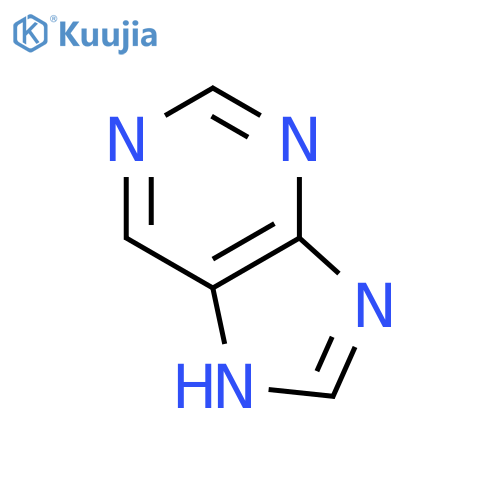Cas no 51953-03-8 (9H-Purine (9CI))

9H-Purine (9CI) structure
9H-Purine (9CI) 化学的及び物理的性質
名前と識別子
-
- 9H-Purine (9CI)
- Imidazo[4,5-d]pyrimidine
- DB-049810
- s6359
- 7H-Purine
- 9H-Purine (VAN)
- 9H-Purine
- WLN: T56 BM DN FN HNJ
- HY-34431
- AC-907/25014050
- MFCD00079221
- {7H-Imidazo[4,} 5-d]pyrimidine
- Imidazo(4,5-d)pyrimidine
- Isopurine
- AB03029
- 149297-77-8
- {Imidazo[4,5-d]pyrimidine}
- EINECS 204-421-2
- NSC 753
- .beta.-Purine
- NSC-753
- UNII-W60KTZ3IZY
- Purine, puriss., >=98.5% (HPLC)
- F87042
- 7H-Imidazo(4,5-d)pyrimidine
- purine-ring
- AM20080144
- 6H-Imidazo(4,5-d)pyrimidine
- A919833
- 7H-Imidazo[4,5-d]pyrimidine
- 6H-Imidazo[4,5-d]pyrimidine
- CHEBI:17258
- 1H-PURINE [MI]
- 3,5,7-TRIAZAINDOLE
- 3H-Imidazo(4,5-d)pyrimidine
- SCHEMBL3157
- NSC753
- DB-264251
- A804577
- Purine base
- CS-W008627
- SCHEMBL16858279
- AS-12907
- 3H-purine
- DB-264103
- J-200113
- 1A6DB7C2-2EA6-42E1-B6EC-C3CC62C53D21
- 3,7-Triazaindole
- beta-Purine
- X 128
- 7H-Purine (9CI)
- SY064527
- Q188261
- NS00014911
- AKOS015913555
- W60KTZ3IZY
- {6H-Imidazo[4,5-d]pyrimidine}
- InChI=1/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9
- Purine, 98%
- Purine
- DTXSID5074470
- AKOS006223506
- Z1203730725
- bmse000454
- 1H-Purine (9CI)
- 1H-Purine
- CHEBI:35586
- CHEBI:35588
- 51953-03-8
- AI3-50208
- CHEBI:35589
- CHEMBL302239
- 120-73-0
- purin
-
- インチ: InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)
- InChIKey: KDCGOANMDULRCW-UHFFFAOYSA-N
- ほほえんだ: c1nc2cncnc2[nH]1
計算された属性
- せいみつぶんしりょう: 120.043596145g/mol
- どういたいしつりょう: 120.043596145g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- LogP: -0.37
9H-Purine (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM521546-25g |
9H-Purine |
51953-03-8 | 98% | 25g |
$712 | 2024-07-15 |
9H-Purine (9CI) 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
51953-03-8 (9H-Purine (9CI)) 関連製品
- 120-73-0(Purine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
